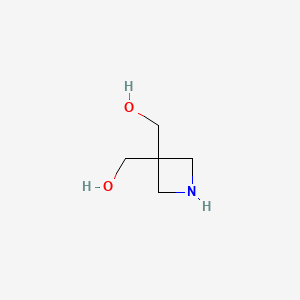

3,3-Di(hydroxymethyl)azetidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

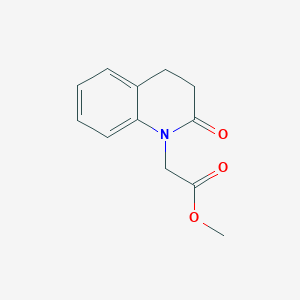

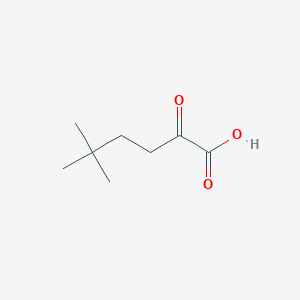

The compound 3,3-Di(hydroxymethyl)azetidine is a derivative of azetidine, a four-membered nitrogen-containing ring. While the specific compound 3,3-Di(hydroxymethyl)azetidine is not directly mentioned in the provided papers, the general class of azetidines and their derivatives are well-represented. Azetidines are of significant interest in synthetic organic chemistry due to their presence in bioactive molecules and their utility as building blocks in the synthesis of various compounds .

Synthesis Analysis

The synthesis of azetidine derivatives can be achieved through various methods. For instance, metal-mediated reactions have been used to introduce functional groups at the C3 position of azetidine-2,3-diones, providing access to 3-substituted 3-hydroxy-beta-lactams . Additionally, azetidine-2-ones have been used as precursors for the synthesis of trifluoromethyl-containing compounds . Tandem hydroxymethylation and aminomethylation reactions have been developed to produce 1,3-aminoalcohols, which can be further transformed into azetidines . Moreover, dichloroazetidines have been synthesized through the reaction of N-azaallylic carbanions with aromatic aldehydes, followed by various transformations . The synthesis of 3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines has also been reported, starting from 4-hydroxymethyl-2-azetidinone .

Molecular Structure Analysis

Azetidine derivatives exhibit a range of molecular structures, often characterized by the presence of substituents on the azetidine ring that can influence their reactivity and physical properties. The stereochemistry of these compounds is particularly important, as it can affect their biological activity and the outcome of chemical reactions . The molecular structure of azetidine derivatives can be manipulated through the choice of starting materials and reaction conditions.

Chemical Reactions Analysis

Azetidine derivatives participate in a variety of chemical reactions. For example, 3,3-dichloroazetidines can undergo ring contraction to form aziridines or react with bases to yield aroylaziridines through the intermediacy of 2-azetines . The reactivity of azetidine derivatives towards nucleophiles has been explored, leading to the stereoselective synthesis of piperidines . These reactions demonstrate the versatility of azetidine derivatives in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are influenced by their functional groups. For instance, the introduction of trifluoromethyl groups can significantly alter the chemical behavior and physical properties of the azetidine ring . The presence of hydroxyl, chloro, and sulfonyl groups also impacts the solubility, reactivity, and potential biological activity of these compounds . The synthesis of azetidine derivatives from glucose-derived precursors highlights the potential for incorporating natural product-like functionality into these molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Azetidines, including 3,3-di(hydroxymethyl)azetidine, are central to synthesizing diverse heterocyclic compounds and intermediates for further chemical transformations. The synthesis of azetidines often involves cyclization reactions from acyclic precursors, such as γ-haloamines and γ-aminoalcohols. These compounds exhibit reactivity towards electrophiles and nucleophiles, allowing for the synthesis of amides, alkenes, and amines. Azetidines have been utilized to synthesize piperidines, pyrrolidines, and pyrroles, showcasing their versatility in accessing underexplored chemical spaces for drug discovery (Singh, D’hooghe, & Kimpe, 2008).

Modular Synthesis and Drug-like Compound Derivation

The structural motif of azetidines, including 3,3-di(hydroxymethyl)azetidine, facilitates the modular synthesis of drug-like compounds. For instance, 3,3-diarylazetidines have been synthesized in high yields through a calcium(II)-catalyzed Friedel-Crafts alkylation of N-Cbz azetidinols. This process demonstrates the capability of azetidine derivatives to undergo transformations that enable the derivation of compounds with potential pharmaceutical applications (Denis et al., 2018).

Glycosidase Inhibitory Activity

Azetidine derivatives, particularly those with polyhydroxylation, have shown promising glycosidase inhibitory activity. Efficient strategies for synthesizing azetidine iminosugars from D-glucose have been reported, highlighting their potential in bioactive molecule development. These iminosugars exhibit significant inhibitory activity against amyloglucosidase, surpassing some current inhibitors. Such findings underscore the therapeutic potential of azetidine derivatives in treating diseases related to glycosidase activity (Lawande et al., 2017).

Strain-Release-Driven Synthesis

The high ring strain in azabicyclo[1.1.0]butane derivatives, closely related to azetidine chemistry, facilitates the synthesis of azetidinyl boronic esters. This approach leverages the strain-release mechanism for the modular construction of azetidines, applicable to primary, secondary, and tertiary boronic esters. Such methodologies offer new avenues for synthesizing azetidine-containing pharmaceuticals and demonstrate the strategic utility of strain-release reactions in medicinal chemistry (Fawcett et al., 2019).

Safety And Hazards

3-(Hydroxymethyl)azetidine hydrochloride is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Azetidines have attracted major attention in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on overcoming the challenges associated with their synthesis and expanding their applications .

Eigenschaften

IUPAC Name |

[3-(hydroxymethyl)azetidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5(4-8)1-6-2-5/h6-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAXQPBINKGFTPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(CO)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Di(hydroxymethyl)azetidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

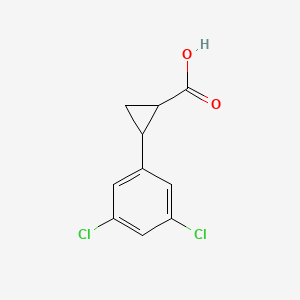

![2-[4-(Dimethylamino)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1288636.png)

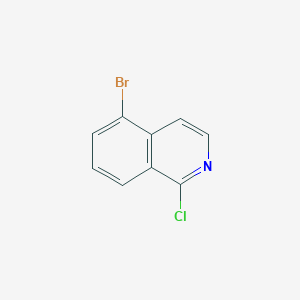

![2-methyl-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B1288664.png)

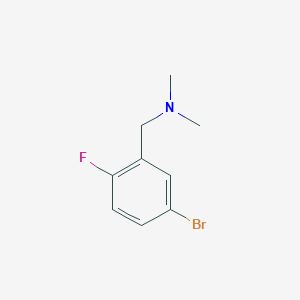

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)